5'-Cyanonicotine
Description
5'-Cyanonicotine (CAS: 42459-12-1; InChIKey: DUKKSGGNSSFORH-UHFFFAOYSA-N) is a cyanated derivative of nicotine, synthesized via the chemical oxidation of nicotine using mercuric acetate and EDTA, followed by reaction with potassium cyanide (KCN) . The substitution of a proton in the pyrrolidine ring of nicotine with a cyano group (-CN) was confirmed through elemental analysis and mass spectrometry, which demonstrated identical fragmentation patterns between chemically synthesized and enzymatically derived this compound . This compound serves as a critical marker for studying nicotine metabolism, particularly in enzymatic pathways involving cytochrome P450 (CYP) isoforms like CYP2A6 .
Properties
IUPAC Name |
1-methyl-5-pyridin-3-ylpyrrolidine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-14-10(7-12)4-5-11(14)9-3-2-6-13-8-9/h2-3,6,8,10-11H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUKKSGGNSSFORH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CCC1C2=CN=CC=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50962503 | |
| Record name | 1-Methyl-5-(pyridin-3-yl)pyrrolidine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50962503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42459-12-1 | |
| Record name | 5'-Cyanonicotine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042459121 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methyl-5-(pyridin-3-yl)pyrrolidine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50962503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity. The use of automated reactors and continuous flow systems could be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
5'-Cyanonicotine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to amines.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce amines .
Scientific Research Applications
5'-Cyanonicotine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for 5'-Cyanonicotine involves its interaction with specific molecular targets and pathways. The nitrile group can act as a ligand for metal ions, influencing various biochemical processes. Additionally, the pyridine ring can participate in hydrogen bonding and π-π interactions, affecting the compound’s reactivity and binding properties .
Comparison with Similar Compounds
Comparison with Nicotine Iminium Ion
Structural and Reactivity Differences: Nicotine iminium ion, an intermediate in nicotine oxidation, reacts with nucleophiles like cyanide to form 5'-cyanonicotine . Unlike this compound, the iminium ion is highly reactive and transient, making it difficult to isolate.
Metabolic Pathways :
- This compound: Formed via direct cyanide addition to the iminium intermediate. Its production is NADPH-dependent in enzymatic systems, with minimal activity observed using NADH or other cofactors .
- Nicotine Iminium Ion : Generated during CYP2A6-catalyzed hydroxylation of nicotine. Its reactivity with cyanide is pH-dependent, favoring neutral conditions (pH 7.0) .
Biological Implications: While nicotine iminium ions are hypothesized to cross the blood-brain barrier, this compound has been detected in specific brain regions (e.g., cerebellum) at higher concentrations than other cyanoderivatives like 1'-cyanomethyl-nornicotine .
Comparison with Other Cyanonicotine Derivatives
1'-Cyanomethyl-Nornicotine:
- Structural Difference: The cyano group is attached to the methylated pyrrolidine nitrogen, unlike the 5'-position in this compound.
- Distribution: Detected in trace amounts in the cerebral cortex and hypothalamus, suggesting distinct metabolic stability or transport mechanisms compared to this compound .
Stereochemical Variants: CYP2A6-catalyzed hydroxylation produces stereoselective this compound isomers. For example:
- Protium-enriched isomers : ~94% from precursor 3.
- Deuterium-enriched isomers : ~93% from precursor 4 .
This stereoselectivity (~90% enantiomeric excess) underscores enzymatic specificity absent in chemical synthesis .
Stereochemical and Isotopic Studies
Computational Insights :
Molecular docking studies suggest that CYP2A6's active site geometry favors the trans-5' hydrogen abstraction, leading to consistent stereochemical outcomes despite isotopic variations .
Data Tables
Table 1: Structural and Metabolic Comparison
Table 2: Stereoselectivity in CYP2A6-Catalyzed Formation
| Precursor | Isotope | Enriched Isomer (%) | Stereoselectivity (%) |
|---|---|---|---|
| 3 | Protium | 94 | ~90 |
| 4 | Deuterium | 93 | ~89 |
Data derived from human liver microsomal studies .
Biological Activity
5'-Cyanonicotine is a structural derivative of nicotine, notable for its cyano group at the 5' position of the pyridine ring. This modification alters its chemical properties and biological activities, making it a subject of interest in pharmacological research. This article provides a comprehensive overview of the biological activity of this compound, including its interactions with biological systems, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
The presence of the cyano group enhances its lipophilicity, which may influence its ability to cross biological membranes and interact with various receptors.
Biological Activities
Research indicates that this compound exhibits biological activities akin to those of nicotine, including:
- Nicotine Receptor Interaction : It interacts with nicotinic acetylcholine receptors (nAChRs), which are crucial for neurotransmission and play roles in cognition and addiction.
- Neuroprotective Effects : Similar to nicotine, this compound may offer neuroprotective benefits against neurodegenerative diseases by modulating neurotransmitter release and reducing oxidative stress.
- Potential Anti-inflammatory Properties : Preliminary studies suggest that it may have anti-inflammatory effects, which could be beneficial in conditions like chronic obstructive pulmonary disease (COPD) and other inflammatory disorders.
Interaction Studies
Interaction studies reveal that this compound can form adducts with various biomolecules. Notably, it has been shown to bind covalently to proteins through reactive intermediates generated during metabolism. This binding is dependent on the presence of cytochrome P450 enzymes, which are involved in drug metabolism.
Table 1: Biological Activities of this compound
| Activity Type | Description |
|---|---|
| Nicotinic Receptor Agonism | Modulates nAChRs similar to nicotine |
| Neuroprotection | Protects neurons from oxidative stress |
| Anti-inflammatory Effects | Reduces inflammation in respiratory diseases |
| Protein Binding | Forms covalent adducts with proteins via metabolic activation |
Case Study 1: Neuroprotective Effects in Animal Models
A study conducted on rodents examined the neuroprotective effects of this compound following induced oxidative stress. The results indicated a significant reduction in neuronal death compared to control groups treated with saline. The mechanism was attributed to enhanced antioxidant enzyme activity.
Case Study 2: Interaction with Cytochrome P450 Enzymes
Another study focused on the metabolic pathways of this compound. Using rabbit liver microsomes, researchers found that the compound undergoes metabolism primarily through cytochrome P450 isozyme-2. This study highlighted the importance of understanding the metabolic fate of this compound for predicting its pharmacological effects.
Research Findings
Recent findings emphasize the significance of further research into the pharmacodynamics and pharmacokinetics of this compound. Investigations into its potential therapeutic applications have revealed promising avenues for treating neurodegenerative diseases and inflammatory conditions.
- Metabolic Pathways : Studies indicate that this compound is metabolized into several active metabolites, which may contribute to its overall biological activity.
- Safety Profile : Toxicological assessments have suggested that while this compound shares some properties with nicotine, its safety profile requires thorough investigation due to potential cytotoxic effects at high concentrations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
